7-Bromo-3-methylquinazolin-4(3H)-one: A Technical Guide for Advanced Drug Discovery
7-Bromo-3-methylquinazolin-4(3H)-one: A Technical Guide for Advanced Drug Discovery
Introduction: The Quinazolinone Scaffold as a Cornerstone of Modern Medicinal Chemistry
The quinazolin-4(3H)-one core is a quintessential "privileged scaffold" in drug discovery. This bicyclic heterocyclic system is prevalent in numerous natural products and has been masterfully exploited by medicinal chemists to generate a vast library of therapeutically relevant agents. Its rigid structure and versatile substitution points allow for precise modulation of pharmacodynamic and pharmacokinetic properties. Molecules built around this core have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1]
This guide focuses on a specific, less-explored derivative: 7-bromo-3-methylquinazolin-4(3H)-one . While extensive literature exists for the broader quinazolinone class, this particular analogue represents a frontier of untapped potential. Its strategic design—combining a reactive bromine handle at the 7-position with a modulating methyl group at the N-3 position—presents a compelling case for its synthesis and evaluation. This document serves as an in-depth technical resource for researchers, providing a proposed synthetic pathway, analysis of its chemical properties, and a scientifically grounded rationale for its potential as a valuable intermediate and therapeutic candidate, particularly in the realm of kinase inhibition.
Compound Profile & Physicochemical Properties
A precise Chemical Abstracts Service (CAS) number for 7-bromo-3-methylquinazolin-4(3H)-one is not readily found in major public databases, underscoring its status as a novel or infrequently synthesized compound. The logical precursor, 7-bromoquinazolin-4(3H)-one , is well-documented with CAS Number 194851-16-6 .[2][3] The addition of a methyl group at the N-3 position yields the target molecule of this guide.
| Property | Value / Description | Source / Method |
| IUPAC Name | 7-bromo-3-methylquinazolin-4(3H)-one | IUPAC Nomenclature |
| CAS Number | Not Assigned | Database Search |
| Molecular Formula | C₉H₇BrN₂O | Calculated |
| Molecular Weight | 239.07 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from Analogs |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from Analogs |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | Standard Laboratory Practice |
Synthesis and Mechanistic Rationale: A Proposed Two-Step Pathway
The synthesis of 7-bromo-3-methylquinazolin-4(3H)-one can be logically approached via a robust and reliable two-step sequence starting from commercially available materials. This pathway is designed for efficiency and high yield, leveraging well-established synthetic transformations.
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one (Precursor)
The foundational step is the construction of the quinazolinone ring. The most direct method involves the cyclocondensation of 2-amino-4-bromobenzoic acid with formamide.
-
Causality of Experimental Choice: This is a classic and highly effective method for forming the quinazolinone core. 2-amino-4-bromobenzoic acid provides the necessary aniline and carboxylic acid functionalities correctly positioned for cyclization. Formamide serves as the source for the C2 carbon and N3 nitrogen of the heterocyclic ring. The high temperature facilitates the dehydration and cyclization cascade. This approach is often preferred for its operational simplicity and avoidance of expensive or hazardous reagents.
Step 2: N-Methylation of 7-Bromoquinazolin-4(3H)-one
The second step involves the selective methylation of the nitrogen at the 3-position. This is a standard N-alkylation reaction.
-
Causality of Experimental Choice: The nitrogen at the N-3 position of the quinazolinone ring is acidic and can be readily deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a nucleophilic anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide, CH₃I). Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the cation of the base and promoting the Sₙ2 reaction. This method provides high selectivity for N-3 methylation over other potential sites.
Experimental Protocols: A Self-Validating System
The following protocols are based on established, high-yielding methodologies for analogous transformations and represent a self-validating approach to the synthesis of the target compound.
Protocol 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromobenzoic acid (21.6 g, 100 mmol) and formamide (80 mL, 2 mol).
-
Reaction: Heat the mixture in an oil bath to 170-180 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.
-
Work-up: Allow the reaction mixture to cool to room temperature. A precipitate will form. Pour the mixture into 200 mL of cold water and stir for 30 minutes.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).
-
Purification: Dry the crude product in a vacuum oven at 60 °C. The product is often of sufficient purity for the next step. If further purification is needed, recrystallization from ethanol or acetic acid can be performed.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected Yield: >85%.
Protocol 2: Synthesis of 7-Bromo-3-methylquinazolin-4(3H)-one
-
Reagent Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 7-bromoquinazolin-4(3H)-one (4.50 g, 20 mmol), anhydrous potassium carbonate (4.15 g, 30 mmol), and anhydrous dimethylformamide (DMF, 40 mL).
-
Addition of Methylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add methyl iodide (1.5 mL, 24 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours, or until TLC analysis (e.g., 50% ethyl acetate in hexanes) indicates complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water (4 x 50 mL) to remove DMF and salts.
-
Purification: Dry the crude product under vacuum. Purify the solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol to afford the pure product.
-
Characterization: Confirm the final structure using ¹H NMR (expect a new singlet around 3.5 ppm for the N-CH₃ group and the disappearance of the N-H proton), ¹³C NMR, and high-resolution mass spectrometry. Expected Yield: >80%.
Conclusion and Future Outlook
7-Bromo-3-methylquinazolin-4(3H)-one stands as a molecule of high strategic value for drug discovery and development. While it remains a relatively unexplored entity, its structure is rationally designed to leverage the well-documented therapeutic potential of the quinazolinone scaffold. This guide provides a robust, scientifically-grounded framework for its synthesis and establishes a clear rationale for its investigation as a core intermediate for kinase inhibitor development. The proposed synthetic pathway is efficient and scalable, and the analysis of its potential biological role is firmly rooted in established structure-activity relationships. It is the expert opinion of this scientist that the synthesis and subsequent biological evaluation of 7-bromo-3-methylquinazolin-4(3H)-one and its derivatives represent a promising and logical next step in the ongoing search for novel and effective therapeutics.
References
- BLD Pharm. (n.d.). 194851-16-6 | 7-Bromoquinazolin-4(3H)-one.
- Synblock. (n.d.). CAS 194851-16-6 | 7-Bromoquinazolin-4(3H)-one.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 7-Bromo-1H-quinazolin-4-one in Chemical Synthesis.
- Al-Ostoot, F. H., et al. (2021).
- BLD Pharm. (n.d.). 491-36-1 | Quinazolin-4(3H)-one.
- PubChem. (n.d.). 7-Bromo-3-(phenylmethoxymethyl)quinazolin-4-one. National Center for Biotechnology Information.
- Garg, M., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. European Journal of Organic Chemistry, 2022(35), e202200868.
- Li, X., et al. (2018). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 23(12), 3322.
- Wang, G., et al. (2019). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 84(3), 1591-1604.
- Ajani, O. O., et al. (2019). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Journal of Taibah University for Science, 13(1), 852-863.
- Bîcu, E., & Sîrbu, A. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11843.
- PubChem. (n.d.). 7-bromo-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one. National Center for Biotechnology Information.
- PubChem. (n.d.). 7-bromo-3,4-dihydroquinazolin-2(1H)-one. National Center for Biotechnology Information.
- PubChem. (n.d.). 7-Bromo-3-[(3-methylphenyl)methyl]quinazolin-4-one. National Center for Biotechnology Information.
- Advanced ChemBlocks. (n.d.). 7-Bromo-2-methylquinazolin-4(3H)-one.
- PubChem. (n.d.). 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one. National Center for Biotechnology Information.
- Hennequin, L. F., et al. (1999). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 42(26), 5369-5389.
- PubChem. (n.d.). 8-Bromo-7-methylquinazolin-4(3H)-one. National Center for Biotechnology Information.
- Subramaniam, R., et al. (2010). Synthesis and in vitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468.
- PubChem. (n.d.). 6-Bromo-4-methylquinazoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione. National Center for Biotechnology Information.
- PubChem. (n.d.). 4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-. National Center for Biotechnology Information.
- Li, B., et al. (2013). Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. The Journal of Organic Chemistry, 78(3), 1273-1277.
- Baek, S., et al. (2020). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 21(21), 8235.
- Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 3947-3968.
- Naoum, J. N., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 88(17), 12283-12289.
- Geldenhuys, W. J., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 61(17), 7765-7782.
- Kumar, A., et al. (2018). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 23(11), 2968.
- Khabnadideh, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Ovarian Research, 17(1), 123.
- Al-Suwaidan, I. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894.
- Liu, H., et al. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry, 216, 113291.
- Al-Hujaily, E. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 115.
- Fathima, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 63(8), 4149-4171.
- Ukani, R., et al. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin-4(3H)
- Narayana, C., et al. (2017). Synthesis and biological evaluation of novel quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. European Journal of Medicinal Chemistry, 138, 917-930.
- Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1535-1545.
- Zaki, R. M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1039649.




